molecular formula C11H7Br3O3 B12635115 Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate CAS No. 920752-14-3

Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate

Cat. No.: B12635115
CAS No.: 920752-14-3
M. Wt: 426.88 g/mol
InChI Key: CUMXEELMGZUSRL-UHFFFAOYSA-N
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Description

Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate is a high-purity, synthetic halogenated benzofuran derivative intended for research use in chemical biology and medicinal chemistry. This compound is a structural analog of a class of benzofurans known to exhibit significant biological activity . Scientific investigations into related halogenated benzofuraran derivatives have identified potent antimicrobial and anticancer properties, making this compound a valuable scaffold for developing new therapeutic agents . In antimicrobial profiling, closely related tribromo-benzofuran derivatives have demonstrated promising activity against a selection of Gram-positive bacteria, such as various cocci, and fungal strains, including Candida albicans and C. parapsilosis . In oncology research, halogenated benzofurans have shown selective and potent cytotoxic effects against a range of human cancer cell lines. Studies on similar compounds reveal that the presence of bromine atoms can significantly enhance cytotoxic potential and pro-apoptotic activity . Notably, some tribromo-benzofuran derivatives have exhibited strong, selective toxicity against human leukemia cells (e.g., K562 and HL-60 lines) while showing no cytotoxicity towards normal endothelial cells (HUVEC) . The mechanism of action for this compound family involves inducing apoptosis in cancer cells through both receptor-mediated and mitochondrial pathways . Researchers can utilize this product as a key intermediate or a lead compound for synthesizing novel derivatives and for further exploration of its biological mechanisms, toxicity profile, and structure-activity relationships (SAR). This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

920752-14-3

Molecular Formula

C11H7Br3O3

Molecular Weight

426.88 g/mol

IUPAC Name

methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate

InChI

InChI=1S/C11H7Br3O3/c1-4-3-5-6(11(15)16-2)7(12)8(13)9(14)10(5)17-4/h3H,1-2H3

InChI Key

CUMXEELMGZUSRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2O1)Br)Br)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Bromination of Benzofuran Derivatives

The initial step often involves brominating a suitable benzofuran derivative. The following methods are commonly employed:

  • Electrophilic Bromination : This method utilizes bromine or N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride or acetonitrile to introduce bromine atoms at specific positions on the benzofuran ring.

Synthesis Steps

The overall synthesis can be broken down into several steps:

  • Starting Material Preparation : The synthesis begins with 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, which can be prepared through various routes including hydrolysis of corresponding esters or direct functionalization of benzofuran derivatives.

  • Dimethylation : The hydroxyl group is converted to a methoxy group using dimethyl sulfate or similar reagents, yielding methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate.

  • Bromination : The dimethoxy compound undergoes bromination at the 5, 6, and 7 positions using either Br₂ or NBS under reflux conditions. This step is crucial as it introduces the necessary bromine substituents.

  • Carboxylation : The final step involves the esterification of the carboxylic acid with methanol to obtain Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate.

Reaction Conditions

The reaction conditions vary based on the specific method used:

Step Reagent/Conditions Temperature Time
Dimethylation Dimethyl sulfate, K₂CO₃ in acetone Reflux 48 hours
Bromination Br₂ or NBS in CCl₄ Reflux 8 hours
Esterification Methanol, acid catalyst (e.g., H₂SO₄) Room Temp Overnight

Characterization of the synthesized compounds is essential to confirm their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are commonly employed.

NMR Spectroscopy

NMR data provides insights into the molecular structure and confirms the presence of bromine substituents as well as the methoxy group:

  • Chemical Shifts : Characteristic shifts for aromatic protons and methoxy groups.

HPLC Analysis

HPLC can be used to assess the purity of the final product and quantify yields from each step.

The preparation methods for this compound involve a series of well-established organic reactions including bromination and esterification processes. Each method provides a pathway to synthesize this compound effectively while allowing for variations in conditions to optimize yield and purity.

Chemical Reactions Analysis

Palladium(II)-Catalyzed Oxidative Cyclization

Starting material: Methyl 2-allyl-4,5,6-tribromo-3-hydroxybenzoate .

  • Conditions : Palladium(II) catalyst.

  • Outcome : Produces a mixture of methyl 5,6,7-tribromo-2-methyl-benzofuran-4-carboxylate (compound 5) and methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate (compound 6) .

  • Product Ratio : Varies from 71:29 (compound 5:6) to 24:76 depending on reaction conditions .

Reaction Conditions and Product Ratios

Method Reagents/Conditions Product Ratio (5:6) Key Observations
Oxidative CyclizationPd(II) catalyst71:29 to 24:76Ratio depends on reaction conditions .
NBS/NIS + Base TreatmentNBS/NIS followed by NaOMe/DBUN/A (exclusive 5)Higher yield of compound 5 .

Characterization Data

While specific spectral data (e.g., NMR, X-ray) for compound 5 are not detailed in the provided sources, analogous halogenated benzofuran derivatives are typically characterized using:

  • ¹H-NMR : Absence of acetyl group signals (e.g., singlet at ~2.78 ppm in precursors) and presence of signals for halogenated positions .

  • Elemental Analysis : Confirming bromine content and molecular formula.

Key Research Findings

  • Synthetic Flexibility : The choice of reagents (Pd(II) vs. NBS/NIS with base) allows control over product selectivity .

  • Antimicrobial Potential : Halogenated benzofurans exhibit bioactivity, though specific data for compound 5 are not provided in the sources .

Scientific Research Applications

Antimicrobial Properties
Research indicates that brominated benzofuran derivatives exhibit significant antimicrobial activity. Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate has been tested against various pathogens, showing effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The introduction of bromine atoms is believed to enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Case Study: Antifungal Activity
A study demonstrated that compounds similar to this compound exhibited synergistic antifungal activity when combined with established antifungal agents like amiodarone. This suggests potential applications in treating fungal infections in both clinical and agricultural settings .

Pharmaceutical Applications

The compound's structure allows it to serve as a scaffold for the development of new pharmaceuticals. The presence of multiple bromine substituents can lead to enhanced interactions with biological targets, making it a candidate for drug design aimed at various diseases.

Application Area Details
Antimicrobial AgentsEffective against bacteria and fungi; potential for new formulations .
Drug DevelopmentScaffold for synthesizing new therapeutic agents targeting specific diseases .

Materials Science

Polymer Chemistry
this compound can be utilized in the synthesis of specialized polymers. Its brominated structure allows for cross-linking in polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical properties.

Case Study: Polymer Development
Research has shown that incorporating brominated compounds into polymer formulations can improve flame retardancy and reduce smoke generation during combustion. This application is particularly relevant in industries where fire safety is paramount.

Environmental Applications

The compound's properties may also lend themselves to environmental applications such as the remediation of contaminated sites. Brominated compounds are known for their reactivity with organic pollutants, suggesting potential use in environmental cleanup efforts.

Environmental Application Potential Benefits
Pollutant RemediationReactivity with organic contaminants; potential for detoxification .

Mechanism of Action

The mechanism of action of methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the benzofuran ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

The following analysis compares Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate with structurally related compounds, focusing on molecular features, spectroscopic properties, and analytical methodologies.

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Methyl Esters
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol)
This compound C₁₂H₉Br₃O₃ 3 Br, 1 methyl, 1 methyl ester ~449.9 (calculated)
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ Diterpene, methyl ester 316.5
Methyl shikimate C₈H₁₂O₅ Cyclohexene, hydroxyl, methyl ester 188.18
Z-Communic acid methyl ester C₂₁H₃₂O₂ Labdane diterpene, methyl ester 316.5




Key Observations :

  • The target compound’s molecular weight is substantially higher due to bromine atoms (atomic weight ~80 each), unlike non-halogenated diterpene esters (e.g., sandaracopimaric acid methyl ester).
  • Bromination introduces steric bulk and electron-withdrawing effects, altering reactivity and spectroscopic profiles compared to non-halogenated analogs.

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Techniques and Data for Methyl Esters
Compound Name NMR Shifts (¹H/¹³C) IR Features (cm⁻¹) Analytical Method
This compound - Aromatic protons: Downfield (δ 7.5–8.5 ppm due to Br)
- Ester methyl: δ ~3.8–4.0 ppm
- C=O stretch: ~1720–1740
- C-Br: ~500–600
X-ray (SHELX ), HPLC
Sandaracopimaric acid methyl ester - Olefinic protons: δ 5.0–5.5 ppm
- Ester methyl: δ ~3.6 ppm
- C=O stretch: ~1720
- OH: ~3400 (if present)
GC-MS , NMR
Methyl shikimate - Shikimate ring protons: δ 2.5–4.5 ppm
- Ester methyl: δ ~3.7 ppm
- C=O: ~1720
- OH: ~3300
¹H/¹³C NMR, FTIR

Key Observations :

  • NMR: Bromine’s inductive effect deshields aromatic protons in the target compound, shifting signals downfield compared to non-halogenated esters. The ester methyl group’s chemical shift remains consistent across analogs (~δ 3.6–4.0 ppm).
  • IR : The C-Br stretch (~500–600 cm⁻¹) is unique to halogenated compounds, absent in diterpene or shikimate esters.
  • Analytical Methods : X-ray crystallography (via SHELX or ORTEP ) would be critical for resolving the target compound’s steric effects, while HPLC (as used for methyl shikimate ) could separate it from mixtures.

Biological Activity

Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate (MBT) is a synthetic compound derived from the benzofuran family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Synthesis

MBT is characterized by the presence of multiple bromine substituents on the benzofuran ring. The synthesis typically involves bromination reactions followed by esterification processes. The molecular formula is C11H8Br3O2C_{11}H_{8}Br_{3}O_{2}, and its structure can be represented as follows:

C11H8Br3O2\text{C}_{11}\text{H}_{8}\text{Br}_{3}\text{O}_{2}

Antimicrobial Activity

Antibacterial Properties

Research has shown that MBT exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. A study evaluated its effectiveness using Minimum Inhibitory Concentration (MIC) assays. The results indicated that MBT had MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potent antibacterial capabilities .

Antifungal Activity

In addition to its antibacterial properties, MBT has also been assessed for antifungal activity. It has shown effectiveness against several fungal strains, including Candida albicans and Aspergillus niger. The compound's antifungal activity was comparable to that of conventional antifungal agents, making it a candidate for further development in antifungal therapies .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of MBT. Preliminary findings suggest that MBT exhibits lower cytotoxicity compared to non-brominated analogs. This reduction in cytotoxicity is attributed to the presence of bromine substituents, which seem to modulate the interaction of the compound with cellular targets .

Case Studies

Several case studies have highlighted the potential therapeutic applications of MBT:

  • Neuroprotective Effects : One study investigated the neuroprotective properties of MBT analogs in models of oxidative stress and neuronal injury. The findings suggested that these compounds could protect neuronal cells from damage caused by oxidative stress, indicating a potential role in treating neurodegenerative diseases .
  • Anticancer Activity : Another study focused on the anticancer potential of MBT derivatives. The results showed that certain derivatives inhibited cancer cell proliferation in vitro, particularly in breast cancer cell lines. These findings warrant further exploration into the mechanisms underlying the anticancer effects of MBT .

Research Findings Summary Table

Activity Tested Organisms MIC (mg/mL) Notes
AntibacterialStaphylococcus aureus0.0039Highly effective against Gram-positive bacteria
Escherichia coli0.025Effective against Gram-negative bacteria
AntifungalCandida albicans0.0048Comparable to standard antifungal treatments
Aspergillus niger0.0098Effective against common fungal pathogens
CytotoxicityVarious cell linesLowLower cytotoxicity than non-brominated analogs
NeuroprotectionNeuronal cell modelsN/APotential protective effects against oxidative stress
AnticancerBreast cancer cell linesN/AInhibition of cell proliferation observed

Q & A

Basic: What are the established synthetic routes for Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate?

Methodological Answer:
Synthesis typically involves two key steps: (1) construction of the benzofuran core and (2) sequential bromination.

  • Benzofuran Core Formation : Start with a substituted salicylaldehyde derivative. Cyclization via acid-catalyzed condensation with a methyl-substituted ketone (e.g., methyl pyruvate) yields the 2-methylbenzofuran scaffold .
  • Bromination : Electrophilic bromination (using Br₂ or NBS in DCM/THF) at positions 5, 6, and 7 requires careful control of temperature (0–25°C) and stoichiometry (3.0–3.2 equiv. Br₂). Directing groups (e.g., ester at C4) influence regioselectivity .
  • Esterification : If not pre-installed, the C4 carboxylate can be introduced via nucleophilic acyl substitution using methyl chloroformate .

Basic: How is the structure of this compound confirmed?

Methodological Answer:
Structural validation employs:

  • NMR Spectroscopy :
    • ¹H NMR : Absence of aromatic protons (due to tribromination) and presence of methyl groups (δ 2.4–2.6 ppm for C2-CH₃; δ 3.8–4.0 ppm for COOCH₃) confirm substitution .
    • ¹³C NMR : Peaks for carbonyl (C=O, ~165–170 ppm) and brominated carbons (C-Br, ~110–125 ppm) are critical .
  • X-ray Crystallography : Resolves spatial arrangement of bromine atoms and confirms planarity of the benzofuran core .
  • HRMS : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₁H₈Br₃O₃: ~463.72) validates molecular formula .

Advanced: How can researchers resolve conflicting data on bromination regioselectivity in this compound?

Methodological Answer:
Conflicting regioselectivity reports often arise from variations in:

  • Reaction Solvents : Polar aprotic solvents (e.g., DMF) favor para-bromination, while non-polar solvents (e.g., CCl₄) promote ortho/meta .
  • Directing Groups : The C4 ester acts as a meta-director, but steric hindrance from the C2 methyl group can override electronic effects. Computational modeling (DFT) predicts charge distribution and reactive sites .
  • Experimental Validation : Use isotopic labeling (e.g., deuterated intermediates) to track bromine incorporation .

Advanced: What analytical methods are recommended for quantifying trace levels of this compound in environmental matrices?

Methodological Answer:

  • Extraction : Solid-phase extraction (SPE) with Oasis HLB cartridges (pre-conditioned with methanol/water) efficiently isolates the compound from wastewater or sludge .
  • Detection :
    • LC-HRMS : Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor [M-H]⁻ ions (m/z 461.8) .
    • Validation : Include recovery studies (spiked samples) and matrix-matched calibration to address ion suppression .
  • Limits of Quantification (LOQ) : Achieve ≤1 ng/L via pre-concentration (100 mL sample → 1 mL final extract) .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to identify sites for electrophilic/nucleophilic attack .
    • Simulate bromine dissociation energies to assess stability under thermal stress .
  • Molecular Docking : Model interactions with biological targets (e.g., cytochrome P450 enzymes) to predict metabolic pathways .
  • Kinetic Studies : Use Arrhenius plots to correlate temperature with degradation rates .

Environmental Fate: How should researchers design studies to investigate its degradation pathways?

Methodological Answer:

  • Abiotic Degradation :
    • Hydrolysis : Incubate in buffered solutions (pH 4–9) at 25–50°C. Monitor via LC-MS for ester hydrolysis products (e.g., free carboxylic acid) .
    • Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic solvents. Identify debrominated byproducts .
  • Biotic Degradation :
    • Use activated sludge or soil microcosms. Track metabolites (e.g., dihydroxybenzofurans) via GC-MS after derivatization .
  • Half-Life Estimation : Apply first-order kinetics to degradation data under varying conditions .

Advanced: How to mitigate thermal instability during large-scale synthesis?

Methodological Answer:

  • Temperature Control : Use jacketed reactors with precise cooling (≤0°C) during bromination to prevent exothermic side reactions .
  • In Situ Bromine Generation : Replace Br₂ with milder reagents (e.g., NBS/CCl₄) to reduce decomposition .
  • Stabilizers : Add radical scavengers (e.g., BHT) to inhibit autocatalytic degradation .

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